2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide
Description
2,5-Dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide is a halogenated aromatic amide derivative characterized by a benzamide core substituted with chlorine atoms at the 2- and 5-positions of the benzene ring. The compound features a hydrazinyl-oxoethyl side chain, which introduces a reactive hydrazine group capable of forming hydrogen bonds and coordinating with metal ions.
Properties
IUPAC Name |
2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-5-1-2-7(11)6(3-5)9(16)13-4-8(15)14-12/h1-3H,4,12H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISSKFCQXXMUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCC(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide involves several steps. One common method includes the reaction of 2,5-dichlorobenzoyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide is , with a molecular weight of approximately 299.15 g/mol. The structure features two chlorine atoms on the benzene ring and a hydrazine moiety that contributes to its biological activity.
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and target specific signaling pathways associated with tumor growth.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 1.61 ± 0.19 | |
| Similar Thiazole Derivative | HT-29 | 1.98 ± 0.12 |
The mechanism of action includes the induction of apoptosis and interference with the cell cycle, making it a promising candidate for further development in cancer therapy.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various pathogens, suggesting potential use in treating infections.
Neurological Applications
Recent research has explored the potential of hydrazine derivatives in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a significant therapeutic target for enhancing cholinergic function in the brain.
Inhibitors derived from similar chemical scaffolds have shown promise in increasing acetylcholine availability in synapses, thereby aiding cognitive function:
| Inhibitor Type | Target Enzyme | Effectiveness |
|---|---|---|
| AChE Inhibitors | Acetylcholinesterase | Improved cognition |
| BChE Inhibitors | Butyrylcholinesterase | Reduced Aβ deposition |
Material Science
The unique chemical structure of this compound allows it to be utilized in developing new materials with specific properties. Its application in creating dyes and polymers highlights its versatility beyond traditional medicinal uses.
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer properties of thiazole derivatives similar to this compound demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231). The compound induced apoptosis through mitochondrial pathways and showed lower IC50 values compared to standard chemotherapeutics like cisplatin.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of hydrazine derivatives against endoplasmic reticulum stress-induced pancreatic β-cell dysfunction. The study found that these compounds could significantly reduce cell death associated with oxidative stress, indicating potential applications in diabetes management.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or proteins, thereby disrupting key biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide and related benzamide derivatives:
*Molecular formula for the target compound is inferred based on structural analogs.
Key Observations:
Chlorine Substitution Position: The 2,5-dichloro configuration in the target compound contrasts with the 3,5-dichloro isomer in . For example, 3,5-dichloro derivatives are commonly used in herbicides, whereas 2,5-substituted analogs may exhibit distinct binding modes in coordination chemistry .
Side-Chain Functional Groups :
- The hydrazinyl-oxoethyl group in the target compound provides a reactive site for metal chelation or hydrogen bonding, similar to the hydrazine-linked dimethoxybenzylidene group in .
- Pyridine () and triazole () substituents enhance lipophilicity (logP ~3.3) and metabolic stability, making them suitable for pharmaceutical applications, whereas the hydroxyl-dimethyl group in supports catalytic roles .
Research Implications and Gaps
- Synthesis and Characterization : While and describe X-ray crystallography (SHELX) and spectroscopic methods for structural validation, similar protocols would be required to confirm the target compound’s geometry and purity .
- Applications : The hydrazine moiety in the target compound may enable applications in metal-organic frameworks (MOFs) or as a protease inhibitor precursor, akin to triazole-based agrochemicals () .
- Data Limitations : Direct data on the target compound’s solubility, toxicity, or biological activity are absent in the evidence, necessitating further experimental studies.
Biological Activity
2,5-Dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, focusing on its enzyme inhibition properties and anticancer potential.
The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydrazine hydrate in solvents like ethanol or methanol under reflux conditions. The compound's unique structure includes dichloro and hydrazinyl functional groups, which contribute to its reactivity and biological activity .
Preliminary studies suggest that this compound functions primarily as an enzyme inhibitor . It appears to interact with specific molecular targets, disrupting key biological processes such as signal transduction and gene expression. The exact mechanisms remain under investigation, but the compound's ability to modulate enzyme activity positions it as a candidate for therapeutic applications .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, compounds structurally related to this benzamide have demonstrated significant antiproliferative effects against cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. Inhibiting these enzymes may provide therapeutic benefits in treating neurodegenerative diseases like Alzheimer's .
Study 1: Antiproliferative Activity
A study evaluated the biological activity of several benzamide derivatives, including this compound. The results indicated that this compound exhibited IC50 values comparable to established anticancer agents like doxorubicin against multiple cancer cell lines .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of AChE and BChE by the compound. The findings suggested that it effectively reduced enzyme activity, indicating its potential use in managing cholinergic deficits associated with Alzheimer's disease .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Anticancer Activity | AChE Inhibition | BChE Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Doxorubicin | Very High | Low | Low |
| Galantamine | Low | High | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
